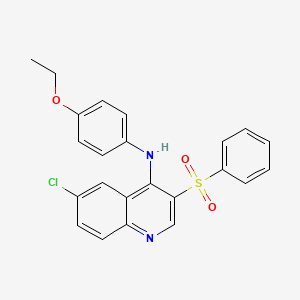

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKBIUXWEUEDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the reaction of the intermediate with 4-ethoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the quinoline ring.

Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

Substitution: Electrophilic aromatic substitution reactions could occur on the quinoline ring or the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine has been evaluated for its ability to inhibit cancer cell growth, particularly through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that modifications in the quinoline structure can enhance its potency against specific types of cancer, making it a candidate for further pharmacological development .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For instance, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways that regulate proliferation and survival of cancer cells.

Biological Research

Enzyme Inhibition Studies

The compound can serve as a valuable tool in biochemical research to study enzyme interactions. Its structural features allow it to bind selectively to certain enzymes, providing insights into enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

Fluorescent Probes

Due to its unique chemical structure, 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine can be utilized as a fluorescent probe in biological assays. Such probes are essential for visualizing cellular processes and tracking molecular interactions within live cells.

Material Science

Synthesis of Advanced Materials

In the field of materials science, this compound can be used as a building block for synthesizing more complex organic materials. Its functional groups enable the modification of physical properties, which can be tailored for specific applications such as electronic devices or sensors.

Catalysis

The sulfonamide group present in the compound may also confer catalytic properties, making it suitable for use in various chemical reactions. This application is particularly relevant in organic synthesis where efficient catalysts are needed to facilitate reactions under mild conditions.

Case Studies

-

Antiproliferative Studies

A study published in Molecules demonstrated that derivatives of quinoline, including 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine, exhibit significant cytotoxicity against breast and lung cancer cell lines. The findings suggest that structural modifications can enhance their efficacy and selectivity . -

Enzyme Interaction Research

Another study focused on the interaction of quinoline derivatives with protein kinases, revealing that compounds similar to 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine could effectively inhibit kinase activity, thereby influencing cell signaling pathways critical for cancer progression .

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Substitution at Position 6: Chloro vs. Methoxy

Compound 1: 3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1566)

- Molecular weight : 422.93

- logP/logD : 5.107 (high lipophilicity)

- Key differences : The 6-chloro substituent increases molecular weight and lipophilicity compared to methoxy analogs. Chlorine’s electronegativity may enhance target binding via halogen interactions.

- Applications : Included in anti-infective screening libraries .

Compound 2: 3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1562)

- Molecular weight : 418.51

- logP/logD : 4.45 (lower lipophilicity than chloro analog)

- Key differences : Methoxy group improves solubility (logSw = -4.18) but reduces steric bulk compared to chlorine.

- Applications: Not explicitly stated, but methoxy groups are common in antimicrobial agents .

Substitution at Position 4: Ethoxyphenyl vs. Benzyl

Compound 3: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine

- Yield : 61.5%

- Key features : The 4-aryl group (3-chloro-4-fluorophenyl) contributes to antibacterial activity. The ethoxy/methoxy groups influence electronic properties and solubility .

Compound 4: 7-Chloro-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]quinolin-4-amine hydrochloride

- Melting point : 240–242°C

Benzenesulfonyl Group Variations

Compound 5: 3-(4-Ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine

- Molecular weight : 402.51

Physicochemical and Pharmacological Insights

Physicochemical Properties

Pharmacological Potential

- Anti-infective activity : The 6-chloro and benzenesulfonyl groups in analogs correlate with inclusion in anti-infective libraries .

Biological Activity

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by its complex structure featuring a quinoline core with various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis , where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Chlorination : The introduction of the chlorine atom at the 6-position can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Sulfonylation : The phenylsulfonyl group is introduced via sulfonyl chlorides in the presence of a base.

- Amidation : The final step involves reacting the intermediate with 4-ethoxyaniline to yield the desired compound.

Biological Activity Overview

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds of similar structure exhibit significant antibacterial properties against gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound's unique structural features may enhance its interaction with bacterial targets.

- Cytotoxicity : Research indicates that quinoline derivatives can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound against various cancer types is an area of ongoing investigation, with initial findings suggesting potential efficacy comparable to established anticancer drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine:

- Antibacterial Studies :

- Cytotoxicity Assessments :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine | Quinoline core with chloro and sulfonyl groups | Antibacterial, cytotoxic |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Amino and chloro groups | Antimicrobial |

| N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine | Nitro group addition | Anticancer |

Q & A

Q. Key Considerations :

- Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) ensures high purity .

- Monitor reaction progress using TLC or HPLC to optimize yield.

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves 3D molecular geometry and validates substituent positions. Software like SHELXL or OLEX2 refines crystallographic data and identifies bond angles/displacements .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C23H20ClN2O3S requires m/z 451.0821) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing benzenesulfonyl with morpholinecarbonyl or varying the ethoxy group to methoxy/propoxy) to assess steric/electronic effects on target binding .

- Biological Assays :

- Antimalarial Activity : Test against Plasmodium falciparum cultures (IC50 determination) using SYBR Green fluorescence assays .

- Kinase Inhibition : Screen against RIP2 kinase (a quinoline-sensitive target) using ADP-Glo™ assays to measure ATP competition .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., PfATP4 for antimalarial activity) .

Q. Data Analysis :

- Compare IC50 values across analogs to identify critical substituents (e.g., bulky sulfonyl groups may enhance hydrophobic interactions).

- Resolve contradictions (e.g., reduced activity despite improved binding affinity) by analyzing off-target effects via proteome-wide selectivity screens.

Advanced: How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?

Answer:

- Space Group Determination : Use SHELXT to automate space-group assignment from reflection data, ensuring correct symmetry operations .

- Disorder Modeling : For disordered sulfonyl or ethoxy groups, apply TLS (Translation-Libration-Screw) refinement in SHELXL to partition anisotropic displacement parameters .

- Twinning Correction : For twinned crystals, use the HKLF5 format in SHELXL to refine twin laws (e.g., two-component merohedral twinning) .

Q. Validation Tools :

- PLATON (UŲ checks) and CCDC Mercury (visualization) ensure geometric accuracy and plausible hydrogen bonding .

Advanced: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Answer:

- Enzyme Inhibition Assays :

- RIP2 Kinase : Use a fluorescence-based assay with recombinant RIP2 kinase, ATP, and a peptide substrate. Measure phosphorylation via anti-phospho-antibody detection .

- Dose-Response Curves : Generate IC50 values using 10-dose dilutions (1 nM–10 μM) and fit data with GraphPad Prism® (four-parameter logistic model).

- Cellular Assays :

- NF-κB Luciferase Reporter Assay : Quantify RIP2-dependent signaling in HEK293T cells transfected with NOD2 and a luciferase reporter .

- Selectivity Profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify off-target interactions .

Basic: How can reaction conditions be optimized to reduce byproducts during sulfonylation?

Answer:

- Temperature Control : Conduct sulfonylation at 0–5°C to minimize polysubstitution .

- Base Selection : Use NaH (non-nucleophilic base) instead of pyridine to avoid side reactions .

- Stoichiometry : Limit benzenesulfonyl chloride to 1.1 equivalents and add dropwise to the quinoline intermediate .

- Work-Up : Quench excess reagent with ice-cold water and extract with DCM. Purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate:

- CYP450 Metabolism : Likelihood of oxidation by CYP3A4/CYP2D6 (critical for ethoxy group cleavage) .

- hERG Inhibition : Risk of cardiotoxicity via potassium channel blockade.

- Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites (e.g., sulfonyl group hydrolysis) .

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.